molecular formula C10H16N4O B1444501 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1316218-38-8

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide

Cat. No. B1444501
M. Wt: 208.26 g/mol
InChI Key: KXNOBYOOZFNSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide, also known as AZPC, is an organic compound belonging to the class of pyrazole derivatives. It is an important intermediate used in the synthesis of many biologically active compounds, such as drugs and agrochemicals. AZPC is an important synthetic intermediate used in the synthesis of many biologically active compounds, as well as in the development of new drugs and agrochemicals.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives The synthesis and spectral characterization of 1H-pyrazol-4-yl and its derivatives through reactions with various electrophilic reagents have been explored. These derivatives exhibit different chemical properties and potential applications in various scientific research domains, showcasing the versatility of the 1H-pyrazol-4-yl structure in chemical synthesis (Mahmoud et al., 2012).

Experimental and Theoretical Studies on Functionalization Reactions The 1H-pyrazole-3-carboxylic acid has been utilized in functionalization reactions, resulting in various compounds with potential applications in scientific research. The study not only provides the synthesis routes but also explores the theoretical aspects of these reactions, broadening the understanding of the chemical behavior of 1H-pyrazole derivatives (Yıldırım et al., 2005).

Biological Activities

Potential Fungicide Candidates 1H-pyrazole-4-carboxamide derivatives have shown promising results as fungicide candidates against various phytopathogenic fungi. The research underlines the dual-action mode of these compounds, providing insights into their mechanism and potential applications in agricultural sciences (Zhang et al., 2023).

Synthesis and in vivo Nematocidal Evaluation The synthesis of pyrazole carboxamide derivatives, which are an important class of fungicides, has been studied, revealing that some derivatives exhibit significant nematocidal activity. This finding opens up avenues for the use of these compounds in agricultural applications, particularly in pest control (Zhao et al., 2017).

Synthesis, Characterization, and Antimicrobial Activity The synthesis and characterization of 1H-pyrazole derivatives combined with chitosan have been explored, showcasing antimicrobial activity against various bacterial and fungal strains. The study contributes to the potential use of these compounds in biomedical and pharmaceutical research (Hamed et al., 2020).

properties

IUPAC Name

1-(azepan-4-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-10(15)8-6-13-14(7-8)9-2-1-4-12-5-3-9/h6-7,9,12H,1-5H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNOBYOOZFNSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2C=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 3
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 4
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 5
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.